N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
This compound features a triazolo[4,5-d]pyrimidine core, a heterocyclic scaffold known for its versatility in medicinal chemistry. Key structural elements include:
- Synthetic routes for analogous compounds involve nucleophilic substitution reactions (e.g., replacing chlorine at position 7 with thiol-containing reagents) and subsequent functionalization of the benzyl or aryl groups .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2S/c1-2-30-17-6-4-3-5-16(17)25-18(29)12-31-21-19-20(23-13-24-21)28(27-26-19)11-14-7-9-15(22)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPWDVVBSFFOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, often using a fluorobenzyl halide and a suitable nucleophile.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Thioacetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group.
Reduction: Reduction reactions can occur at the triazolopyrimidine core, potentially altering its electronic properties.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenated reagents and strong nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced triazolopyrimidine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways involving triazolopyrimidines.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where triazolopyrimidines have shown efficacy.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with various enzymes and receptors, potentially modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity, while the ethoxyphenyl group could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to other triazolo[4,5-d]pyrimidine derivatives and related acetamide-containing analogs based on structural features, physicochemical properties, and synthetic data.
Table 1: Structural and Physicochemical Comparisons
Key Findings
Substituent Effects on Solubility and Lipophilicity :
- The 4-fluorobenzyl group in the target compound likely enhances lipophilicity compared to unsubstituted benzyl analogs (e.g., 7d ) but reduces it relative to morpholine-containing derivatives (e.g., 9e ) .
- The 2-ethoxyphenyl group in the thioacetamide side chain may improve solubility in polar solvents compared to benzo[d]oxazole-thio derivatives (e.g., 9b ) .
Synthetic Yields :
- Yields for triazolo[4,5-d]pyrimidine derivatives vary widely (e.g., 18.5% for 9b vs. 89.9% for 9e ), influenced by steric hindrance and reactivity of substituents . The target compound’s synthesis may require optimization due to the bulky 4-fluorobenzyl and ethoxyphenyl groups.
NMR Trends :
- Aromatic protons in benzyl-substituted analogs (e.g., 9b , 7d ) resonate at δ 7.35–7.42 ppm, while morpholine protons in 9e appear at δ 2.23–2.31 ppm . The target compound’s NMR would likely show distinct shifts for the 4-fluorobenzyl (δ ~7.0–7.3 ppm) and ethoxyphenyl (δ ~6.8–7.2 ppm) groups.
Biological Activity
N-(2-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: CHFNOS
- Molecular Weight: 438.5 g/mol
- CAS Number: 863457-79-8
The compound features a triazole and pyrimidine moiety, which are known for their diverse biological activities. The triazole ring is particularly significant in medicinal chemistry due to its ability to interact with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Studies have shown that compounds containing the triazole structure exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have demonstrated effectiveness against a range of bacteria and fungi. Specific findings include:
- Minimum Inhibitory Concentrations (MIC): Compounds related to the triazole structure exhibited MIC values ranging from 1–8 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity: Compounds similar to this compound have shown promising antifungal activity against pathogens like Candida albicans .
Anticancer Properties
Research indicates that triazoles can inhibit cancer cell proliferation. For instance:
- Cell Proliferation Inhibition: Triazole derivatives have been reported to significantly inhibit cell migration and invasion in cancer cell lines such as A431 .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Triazole Moiety: Enhances interaction with biological targets.
- Thioacetamide Group: Contributes to the compound's stability and bioavailability.
Case Studies
- Antibacterial Evaluation:
- Anticancer Activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
